![molecular formula C14H14BrNO2 B336542 5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide](/img/structure/B336542.png)
5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Synthesis and Antimicrobial Properties
5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide and its analogs have been synthesized and investigated for their potential in various scientific applications. Notably, these compounds have been studied for their antibacterial and antifungal properties. For instance:
Antibacterial Activities : A study synthesized functionalized N-(4-bromophenyl)furan-2-carboxamides, including analogs of 5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide. These compounds were tested for their antibacterial activities against clinically isolated drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The molecule was found effective, particularly against NDM-positive bacteria A. baumannii, showcasing its potential in combating drug-resistant bacterial infections (Siddiqa et al., 2022).
Antifungal and Antibacterial Properties : Another study focused on aryl-substituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which are structurally related to 5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide. These compounds underwent tests for their antibacterial and antifungal activities, highlighting the significance of this class of compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide have been a focus of several studies, underlining their importance in scientific research:
Synthesis Techniques : A study described the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters. The intermediate compound prepared through this synthesis was then characterized by various spectroscopic techniques, demonstrating the methods and analytical approaches used in studying these compounds (Ahmad et al., 2021).
Structural Characterization : The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was elucidated through X-ray diffraction studies. This highlights the importance of structural characterization in understanding the properties and potential applications of these compounds (Anuradha et al., 2014).
properties
Product Name |
5-bromo-N-(4-propan-2-ylphenyl)-2-furancarboxamide |
---|---|
Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)10-3-5-11(6-4-10)16-14(17)12-7-8-13(15)18-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
AUKGEVZMXPNOHI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.